molecular formula C12H10O5 B044132 Phloroglucide CAS No. 491-45-2

Phloroglucide

Cat. No.: B044132
CAS No.: 491-45-2
M. Wt: 234.20 g/mol
InChI Key: KICYRZIVKKYRFS-UHFFFAOYSA-N
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Description

Phloroglucide, also known as 1,3,5-trihydroxybenzene, is an organic compound with the molecular formula C6H6O3. It is a colorless solid that is soluble in water, diethyl ether, ethanol, and pyridine. This compound is one of three isomeric benzenetriols, the other two being hydroxyquinol (1,2,4-benzenetriol) and pyrogallol (1,2,3-benzenetriol). This compound is used in the synthesis of pharmaceuticals and explosives .

Safety and Hazards

Phloroglucinol may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Future studies should aim to clarify the tendency of ortho- or para-substitutions, which are not meta-substitutions such as phlorotannins .

Biochemical Analysis

Biochemical Properties

Phloroglucinol plays a role in inhibiting the formation of advanced glycation end products (AGEs), which are compounds formed by non-enzymatic reactions between proteins and sugars . The inhibitory activity of Phloroglucinol on AGEs formation is stronger when electron-rich groups are present because of the addition of many oxygen atoms to the phlorotannins .

Cellular Effects

Phloroglucinol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which have been associated with diabetes, diabetic vascular complications, diabetic nephropathy, atherosclerosis, neurodegenerative diseases, and many other diabetic complications .

Molecular Mechanism

At the molecular level, Phloroglucinol exerts its effects through its inhibitory activity on the formation of AGEs. It interacts with biomolecules such as proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of AGEs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phloroglucinol have been observed to change over time. Studies have shown that Phloroglucinol has a stable phase that is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis .

Metabolic Pathways

Phloroglucinol is involved in the metabolic pathway that inhibits the formation of AGEs. It interacts with proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of these compounds .

Preparation Methods

Phloroglucide was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855. A modern synthesis involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One representative synthetic route starts from trinitrobenzene, which undergoes reduction to form benzene-1,3,5-triamine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods often involve similar hydrolysis processes, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

Phloroglucide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Phloroglucide is one of three isomeric benzenetriols. The other two are:

    Hydroxyquinol (1,2,4-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 4 on the benzene ring.

    Pyrogallol (1,2,3-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 3 on the benzene ring.

This compound is unique due to its specific arrangement of hydroxyl groups at positions 1, 3, and 5, which gives it distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYRZIVKKYRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197682
Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-45-2
Record name Phloroglucide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 491-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLOROGLUCIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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